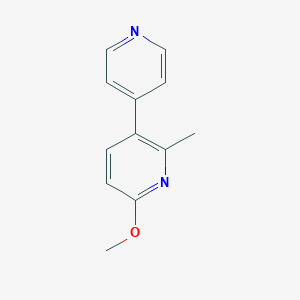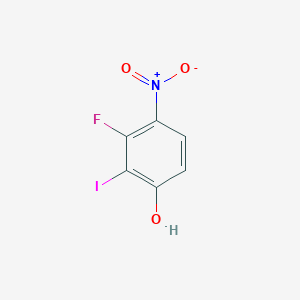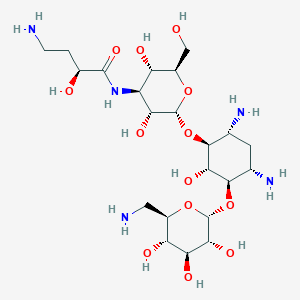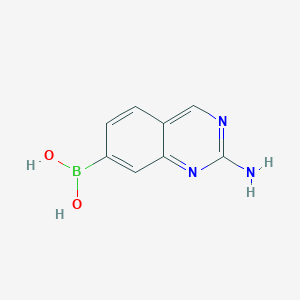
2-Chlorobenzyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorobenzyl nicotinate is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of nicotinic acid, where the nicotinic acid is esterified with 2-chlorobenzyl alcohol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzyl nicotinate typically involves the esterification of nicotinic acid with 2-chlorobenzyl alcohol. This reaction can be catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Chlorobenzyl nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-Chlorobenzyl nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its vasodilatory properties.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-chlorobenzyl nicotinate is not fully understood. it is believed to exert its effects through interactions with nicotinic acid receptors and other molecular targets. These interactions may lead to vasodilation and other physiological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Benzyl Nicotinate: Similar to 2-chlorobenzyl nicotinate but lacks the chlorine atom. It is also used as a vasodilator and in topical preparations.
2-Chlorobenzyl Alcohol: The alcohol precursor used in the synthesis of this compound.
Nicotinic Acid: The parent compound, which is a well-known vasodilator and is used in the treatment of hyperlipidemia.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds.
属性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
(2-chlorophenyl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-2-1-4-11(12)9-17-13(16)10-5-3-7-15-8-10/h1-8H,9H2 |
InChI 键 |
LPZYXNRAGMTLNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)











